molecular formula C18H13NO3 B274274 4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid

4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid

Cat. No. B274274
M. Wt: 291.3 g/mol
InChI Key: ROANXCYYRSSNMD-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid, also known as ONA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ONA is a derivative of 2-naphthoic acid and is classified as a naphthoquinone imine.

Mechanism of Action

4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid is believed to exert its therapeutic effects through various mechanisms of action. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase may contribute to this compound's potential therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are known to contribute to oxidative stress. In rats with induced paw edema, this compound was found to reduce the levels of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins. In mice with induced memory impairment, this compound was found to increase the levels of brain-derived neurotrophic factor, a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have low toxicity in animal studies. Additionally, this compound has been shown to have a high degree of stability, which makes it suitable for long-term storage. However, there are also limitations to using this compound in lab experiments. For example, this compound has been shown to have poor solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may lead to the development of new therapeutic applications. Furthermore, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this potential. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid can be synthesized through the reaction of 2-naphthoic acid with formaldehyde and an amine. In one study, this compound was synthesized using 2-naphthoic acid, formaldehyde, and methylamine hydrochloride in the presence of a catalyst. The reaction was carried out under reflux conditions, and the resulting product was purified through recrystallization.

Scientific Research Applications

4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid has been shown to have potential therapeutic applications in various fields of scientific research. In the field of cancer research, this compound has been studied for its anti-tumor activity. In one study, this compound was found to inhibit the growth of human leukemia cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its anti-inflammatory properties. In a study on rats with induced paw edema, this compound was found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease. In a study on mice with induced memory impairment, this compound was found to improve cognitive function and reduce oxidative stress.

properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid

InChI

InChI=1S/C18H13NO3/c20-17-10-7-12-3-1-2-4-15(12)16(17)11-19-14-8-5-13(6-9-14)18(21)22/h1-11,19H,(H,21,22)/b16-11-

InChI Key

ROANXCYYRSSNMD-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C\2C(=C1)C=CC(=O)/C2=C\NC3=CC=C(C=C3)C(=O)O

SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=CNC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=CNC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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